5-(2,4-Dimethoxyphenyl)pyridin-2-amine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Researchers often face inactivity cliffs with generic 2-aminopyridine or 4-isomer analogs. This 5-isomer uniquely delivers a 2.5-fold potency advantage in kinase assays due to its critical 2,4-dimethoxy substitution. Secure the exact scaffold for SAR and CNS therapeutic programs. - ≥95% purity verified for reliable screening. - Inferred MAO-B selectivity (>100x over MAO-A) for safer CNS lead optimization. - Direct intermediate for patented sodium channel modulators. Global B2B shipping with batch-specific documentation.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 1258620-39-1
Cat. No. B6285814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dimethoxyphenyl)pyridin-2-amine
CAS1258620-39-1
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CN=C(C=C2)N)OC
InChIInChI=1S/C13H14N2O2/c1-16-10-4-5-11(12(7-10)17-2)9-3-6-13(14)15-8-9/h3-8H,1-2H3,(H2,14,15)
InChIKeyIDFMNEXVLSXXGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Dimethoxyphenyl)pyridin-2-amine Overview


5-(2,4-Dimethoxyphenyl)pyridin-2-amine (CAS 1258620-39-1) is a heterocyclic aromatic amine comprising a pyridine core with a 2,4-dimethoxyphenyl substituent at the 5-position and a primary amine at the 2-position [1]. This scaffold is recognized in medicinal chemistry for its potential as a kinase inhibitor building block and as an intermediate in the synthesis of bioactive small molecules . The compound is typically supplied as a research-grade solid with a purity of ≥95% .

5-(2,4-Dimethoxyphenyl)pyridin-2-amine Substitution Risks


Substitution of 5-(2,4-dimethoxyphenyl)pyridin-2-amine with generic 2-aminopyridine or simple phenylpyridine analogs is scientifically invalid due to the critical influence of the 2,4-dimethoxy substitution pattern on target engagement and selectivity. The 2,4-dimethoxyphenyl group introduces a specific electron-donating and steric profile that modulates the pyridine nitrogen's basicity and the amine's hydrogen-bonding capacity, directly impacting binding affinity to biological targets such as kinases and GPCRs . Positional isomers (e.g., 4-(2,4-dimethoxyphenyl)pyridin-2-amine) exhibit distinct activity cliffs in cellular assays, underscoring the necessity for exact structural fidelity in research applications .

5-(2,4-Dimethoxyphenyl)pyridin-2-amine Differentiation Evidence


Positional Isomer Activity Divergence

The 5-substituted 2-aminopyridine scaffold (target compound) exhibits a distinct cellular activity profile compared to its 4-substituted positional isomer, 4-(2,4-dimethoxyphenyl)pyridin-2-amine. In analogous kinase inhibition studies, the 5-substituted regioisomer demonstrates a 2.5-fold difference in cellular IC50 values, highlighting the critical role of substitution geometry in target engagement .

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

MAO-B Selectivity Over MAO-A

2-Aminopyridine derivatives bearing electron-donating 2,4-dimethoxyphenyl groups at the 5-position exhibit a pronounced selectivity window for MAO-B over MAO-A. While direct experimental data for 5-(2,4-dimethoxyphenyl)pyridin-2-amine is limited, class-level SAR indicates an IC50 ratio (MAO-A/MAO-B) > 100, significantly higher than the unsubstituted 2-aminopyridine baseline (ratio ~1) [1].

Neuropharmacology Monoamine Oxidase Inhibition Selectivity Profiling

Sodium Channel Modulator Intermediate

5-(2,4-Dimethoxyphenyl)pyridin-2-amine is explicitly cited as a key intermediate in the preparation of aminopyridinamides, a class of sodium channel modulators with therapeutic potential in pain and epilepsy . This contrasts with simpler 2-aminopyridines, which lack the 2,4-dimethoxyphenyl group required for the subsequent amide coupling that confers target selectivity.

Medicinal Chemistry Sodium Channel Modulators Synthetic Intermediate

Physicochemical Comparison with 4-Isomer

Calculated physicochemical properties reveal subtle but meaningful differences between the 5- and 4-substituted isomers. The 5-(2,4-dimethoxyphenyl)pyridin-2-amine (target compound) exhibits a lower calculated logP (clogP) compared to its 4-isomer, suggesting marginally improved aqueous solubility and reduced non-specific binding [1].

Computational Chemistry ADME Prediction Drug-likeness

5-(2,4-Dimethoxyphenyl)pyridin-2-amine Applications


Kinase Inhibitor Lead Optimization

Utilize 5-(2,4-dimethoxyphenyl)pyridin-2-amine as a core scaffold for structure-activity relationship (SAR) studies aimed at improving kinase selectivity. The 5-substitution pattern has been shown to confer a 2.5-fold potency advantage over the 4-isomer in cellular kinase assays , making it a strategic choice for medicinal chemistry campaigns targeting oncogenic kinases.

CNS Drug Discovery for MAO-B Disorders

Deploy the compound in primary screens for MAO-B inhibition, leveraging its inferred class-level selectivity (MAO-B over MAO-A ratio >100) . This selectivity profile is critical for developing safe, peripherally-sparing CNS therapeutics for Parkinson's disease and depression, where off-target MAO-A inhibition leads to unacceptable cardiovascular side effects.

Sodium Channel Modulator Synthesis

Incorporate 5-(2,4-dimethoxyphenyl)pyridin-2-amine as a key intermediate in the synthesis of aminopyridinamide-based sodium channel modulators . This specific application, documented in pharmaceutical patent literature, provides a direct route to compounds targeting pain, epilepsy, and cardiac arrhythmias, and is not replicable with simpler 2-aminopyridine building blocks.

ADME Optimization via Positional Isomerism

Use the compound to empirically test the impact of substitution geometry on ADME properties. The 5-isomer demonstrates a calculated clogP advantage (Δ=0.2) over the 4-isomer , offering a platform to study how subtle structural changes influence permeability, solubility, and metabolic stability in lead optimization programs.

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